molecular formula C30H46O8 B150456 Periplocymarin CAS No. 32476-67-8

Periplocymarin

Cat. No. B150456
CAS RN: 32476-67-8
M. Wt: 534.7 g/mol
InChI Key: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
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Description

Periplocymarin is a cardiac glycoside isolated from Periploca sepium . It is a potential anti-cancer compound and has been found to have cardiotonic properties . It is a white crystalline powder with a molecular formula of C30H46O8 and a molecular weight of 534.68 .


Molecular Structure Analysis

Periplocymarin shares the basic molecular structure of cardiac glycosides . Its molecular structure is complex, with 12 defined stereocentres .


Chemical Reactions Analysis

Periplocymarin has been found to inhibit the proliferation of various cancer cell lines in vitro . It also induces cell apoptosis and promotes G0/G1 cell cycle arrest . Furthermore, it has been shown to reduce cardiomyocyte apoptosis, thereby protecting hearts from Doxorubicin-induced cardiotoxicity .


Physical And Chemical Properties Analysis

Periplocymarin is a white crystalline powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .

Scientific Research Applications

Cardiotonic Effects

Periplocymarin, a cardiac glycoside extracted from Periplocae Cortex, has been shown to have significant cardiotonic effects. In a study, the injection of periplocymarin immediately increased the mean arterial pressure (MAP) in anesthetized mice, indicating its potential as a cardiotonic agent .

Cancer Therapy

Research has explored the effect of Periplocymarin on colorectal cancer (CRC) cells. It was found that Periplocymarin induced apoptosis in CRC cells, suggesting its use as a latent anticancer compound .

Heart Failure Treatment

Periplocymarin has been demonstrated to alleviate Doxorubicin-induced heart failure in mice. It ameliorated cardiomyocytes apoptosis and suppressed ceramides production induced by Doxorubicin both in vivo and in vitro, highlighting its therapeutic potential in heart failure treatment .

Mechanism of Action

Target of Action

Periplocymarin, a cardiac glycoside, primarily targets the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .

Mode of Action

Periplocymarin interacts with its target, Na±K±ATPase, leading to an increase in intracellular calcium levels . This interaction promotes calcium influx into the cardiomyocytes . In a calcium-free buffer, this phenomenon vanishes, indicating that periplocymarin enhances calcium influx rather than promoting the release of intracellular calcium .

Biochemical Pathways

Periplocymarin affects several biochemical pathways. It has been shown to impair the PI3K/AKT signaling pathway, which plays a critical role in regulating cell survival and apoptosis . Additionally, periplocymarin has been found to influence ceramide metabolism . Ceramides are bioactive lipids that play a key role in cellular processes such as differentiation, proliferation, and apoptosis .

Pharmacokinetics

It has been demonstrated that the compound can be administered via injection, leading to an immediate increase in mean arterial pressure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of periplocymarin.

Result of Action

The interaction of periplocymarin with Na±K±ATPase and the subsequent increase in intracellular calcium concentration lead to enhanced contractility of the myocardium . This results in an instantaneous rise in blood pressure . Moreover, periplocymarin has been shown to induce apoptosis in colorectal cancer cells via impairing the PI3K/AKT pathway .

Action Environment

The action of periplocymarin can be influenced by various environmental factors. For instance, the presence of calcium is necessary for periplocymarin to exert its effects . Furthermore, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Future Directions

Periplocymarin has shown potential in treating heart failure and various cancers . Future research could focus on further investigating its mechanisms of action and potential therapeutic applications. It might be a safe and promising anti-cancer drug that needs to be further studied .

properties

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317267
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one

CAS RN

32476-67-8
Record name Periplocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32476-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periplocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIPLOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Periplocymarin?

A1: Periplocymarin exerts its effects primarily by inhibiting the sodium-potassium pump (Na+/K+-ATPase). [, , ]

Q2: How does Periplocymarin's inhibition of Na+/K+-ATPase lead to its observed effects?

A2: Inhibition of Na+/K+-ATPase by Periplocymarin leads to an increase in intracellular calcium (Ca2+) concentration. This increase in Ca2+ can trigger a cascade of downstream effects, including increased cardiac contractility and induction of apoptosis in certain cell types. [, ]

Q3: Beyond Na+/K+-ATPase, are there other molecular targets of Periplocymarin?

A3: Research suggests that Periplocymarin may also interact with signaling pathways involved in cell survival and death. For instance, studies indicate a potential role in modulating the PI3K/AKT pathway, a key regulator of cell growth, proliferation, and apoptosis. [] Further research is needed to fully elucidate the extent and significance of Periplocymarin's interaction with these additional pathways.

Q4: What is the molecular formula and weight of Periplocymarin?

A4: The molecular formula of Periplocymarin is C30H46O8, and its molecular weight is 534.68 g/mol. [, ]

Q5: Is there spectroscopic data available for Periplocymarin?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used for identification and quantification in various studies. [, , , ]

Q6: How is Periplocymarin absorbed and distributed in the body?

A6: While oral administration is common clinically, research suggests that Periplocymarin might undergo significant first-pass metabolism, potentially explaining the limited detection of the parent drug in plasma after oral dosing. [, ] Studies utilizing LC-MS/MS methods have detected Periplocymarin and its metabolites in various tissues, including the heart, liver, spleen, lung, and kidney, with a higher accumulation in the liver. [, ]

Q7: What are the primary routes of metabolism and excretion for Periplocymarin?

A7: Periplocymarin is primarily metabolized in the liver. One identified metabolite is Periplogenin. Excretion appears to occur mainly through biliary routes, with limited elimination via urine and feces, primarily in the form of metabolites. [, ]

Q8: Has Periplocymarin demonstrated efficacy in in vivo models?

A9: Periplocymarin has shown promising results in preclinical studies using animal models. In a mouse xenograft model of liver cancer, Periplocymarin combined with an autophagy inhibitor exhibited significant anti-tumor effects. [] Furthermore, it demonstrated protective effects against myocardial fibrosis in mice subjected to β-adrenergic activation. []

Q9: What are the known safety concerns associated with Periplocymarin?

A11: Periplocymarin, similar to other cardiac glycosides, has a narrow therapeutic index. This means that the effective dose is close to the dose that can cause toxicity. [] Cardiotoxicity is a major concern, potentially leading to arrhythmias and other cardiac complications. [] Therefore, careful dose optimization and monitoring are crucial when considering Periplocymarin for therapeutic purposes.

Q10: What strategies are being explored to improve the delivery and targeting of Periplocymarin?

A12: To enhance the therapeutic efficacy and mitigate potential toxicity, researchers are investigating targeted drug delivery strategies. One approach involves conjugating Periplocymarin to targeting moieties, such as octreotide, a somatostatin analog. [] This conjugation aims to direct the drug specifically to tumor cells overexpressing somatostatin receptors, thereby enhancing its anti-tumor activity while minimizing off-target effects. Another strategy involves encapsulating Periplocymarin in nanocarriers, like PEGylated liposomes or self-assembled prodrug nanoparticles. [, ] These nanocarriers can improve drug solubility, prolong circulation time, and enhance tumor accumulation, leading to better therapeutic outcomes.

Q11: What analytical methods are commonly employed for the detection and quantification of Periplocymarin?

A13: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the accurate and sensitive determination of Periplocymarin in various biological matrices, including plasma, tissue, and urine. [, , , , , , ] This method allows for the simultaneous measurement of Periplocymarin and its metabolites, providing valuable insights into its pharmacokinetic profile.

Q12: What are some significant milestones in the research of Periplocymarin?

A15: Early investigations identified Periplocymarin as a cardiac glycoside present in various plant species, including Castilloa elastica, Strophanthus species, and Periploca species. [, , , , , ] The elucidation of its chemical structure and pharmacological properties marked significant advancements. [, ] Subsequent studies explored its cardiotonic effects and potential as an anti-cancer agent, leading to investigations into its mechanisms of action, pharmacokinetics, and strategies for targeted drug delivery. [, , , , , , ]

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